(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a pyridazine ring, a piperazine ring, and a thiophene ring
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-18(2)14-10-12(11-16-17-14)19-5-7-20(8-6-19)15(21)13-4-3-9-22-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTXAEOXZAFYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through condensation reactions.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyridazine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Could be used to study enzyme interactions or receptor binding.
Medicine
Therapeutics: Possible use in the development of new medications, particularly those targeting neurological or inflammatory conditions.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone might confer unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This could influence its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
The compound (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features several key functional groups:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with biological activity.
- Piperazine Ring : A saturated six-membered ring containing two nitrogen atoms, commonly found in pharmaceuticals.
- Thiophene Ring : A five-membered ring containing sulfur, known for its role in enhancing the biological properties of compounds.
The molecular formula for this compound is .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Dimethylamino Group : This group can be introduced via nucleophilic substitution reactions.
- Formation of the Piperazine Ring : The piperazine ring is synthesized through condensation reactions.
- Attachment of the Thiophene Ring : Cross-coupling reactions are used to attach the thiophene moiety.
The biological activity of this compound may be attributed to its interactions with various receptors and enzymes. The dimethylamino group is believed to play a crucial role in binding affinity and selectivity towards specific targets, including:
- Dopamine Receptors : Studies have shown that piperazine derivatives can exhibit high affinity for dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders .
- Kinase Inhibition : Similar compounds have demonstrated potential as inhibitors of certain kinases, suggesting that this compound could also interact with kinase pathways critical for cell signaling and proliferation .
Case Studies and Research Findings
- Anti-Tubercular Activity : Research has indicated that derivatives related to this compound were designed to evaluate their efficacy against Mycobacterium tuberculosis, showing promising results in terms of IC50 values compared to traditional therapies.
- Neuropharmacological Effects : A study involving a related piperazine compound showed significant binding affinity for dopamine receptors, indicating potential use in treating conditions like schizophrenia or depression .
- Inhibition of Multidrug Resistance (MDR) : Some derivatives have been studied for their ability to reverse MDR in cancer cells by blocking efflux pumps, enhancing the effectiveness of conventional chemotherapy agents .
Data Table
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| This compound | Contains pyridazine, piperazine, and thiophene rings | Potential dopamine receptor agonist; anti-tubercular activity |
| Related Piperazine Derivative | Piperazine structure with varied substitutions | High affinity for D3 receptors; potential antipsychotic effects |
| Benzamide Derivative | Benzamide core linked to piperazine | Inhibits MDR mechanisms in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
